molecular formula C14H12O6 B1401511 2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid CAS No. 92423-99-9

2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid

Cat. No.: B1401511
CAS No.: 92423-99-9
M. Wt: 276.24 g/mol
InChI Key: HAMZDAPGNZNQHI-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of 2,2'-[naphthalene-1,5-diylbis(oxy)]diacetic acid (H₂ndd) emerged in the early 21st century alongside advancements in metal-organic framework (MOF) research. Initially cataloged in PubChem in 2013 (CID 71328998), its development was driven by the need for versatile dicarboxylic acid ligands in coordination chemistry. The compound’s design builds on earlier work with naphthalene derivatives, such as 1,5-naphthalenedisulfonic acid, but introduces flexible ether-linked acetic acid groups to enhance metal-binding capabilities. Early applications focused on its role in constructing zinc and cadmium coordination polymers, as demonstrated in studies from 2009–2012. Its adoption accelerated due to its structural adaptability in porous materials for gas adsorption and catalysis.

Significance in Coordination Chemistry and Materials Science

H₂ndd is pivotal in coordination chemistry due to its dual carboxylate groups and naphthalene backbone, which enable diverse binding modes with transition metals. Key applications include:

  • MOF Synthesis : As a linker in zinc-based frameworks, H₂ndd facilitates the creation of porous structures with high CO₂ adsorption capacity. For example, reactions with Zn²⁺ yield 3D networks with surface areas exceeding 1,000 m²/g.
  • Structural Flexibility : The ether bridges between the naphthalene core and carboxylate groups allow conformational adjustments, optimizing host-guest interactions in supramolecular assemblies.
  • Photocrosslinking : Derivatives like bis(2,5-dioxopyrrolidin-1-yl) esters enable covalent crosslinking in polymer matrices, enhancing thermal stability in materials science.

Table 1: Coordination Polymers Featuring H₂ndd

Metal Ion Structure Type Application Reference
Zn²⁺ 3D porous framework CO₂ capture
Cd²⁺ 2D layered network Luminescent materials
Cu²⁺ 1D chain Catalytic oxidation

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name, 2-[5-(carboxymethoxy)naphthalen-1-yl]oxyacetic acid , reflects its bis-ether-carboxylic acid structure. Key identifiers include:

  • Molecular Formula : C₁₄H₁₂O₆
  • Molecular Weight : 276.24 g/mol
  • CAS Registry : 92423-99-9
  • SMILES : C1=CC2=C(C=CC=C2OCC(=O)O)C(=C1)OCC(=O)O

The naphthalene ring is substituted at positions 1 and 5 with oxyacetic acid groups, confirmed via X-ray crystallography and NMR. Spectroscopic data, such as the IR absorption at 1,710 cm⁻¹ (C=O stretch), further validate its structure.

Relation to Naphthalene-Based Diacetic Acid Family

H₂ndd belongs to a broader class of naphthalene diacetic acids, differing in substitution patterns and functional groups:

Table 2: Comparative Analysis of Naphthalene Diacetic Acid Derivatives

Compound Substitution Pattern Key Features Applications
H₂ndd (1,5-diylbis(oxy)) 1,5-ether linkages Flexible, porous MOFs Gas storage
1,4-Diacetoxynaphthalene 1,4-ester groups Rigid, planar Photoresists
1,4-bis(arylsulfonamido) derivatives 1,4-sulfonamide Electrophilic reactivity Enzyme inhibition

The 1,5-diylbis(oxy) configuration in H₂ndd provides a 120° angle between carboxylate groups, favoring tetrahedral or octahedral metal coordination. This contrasts with the linear 1,4-substituted analogs, which exhibit restricted rotational freedom.

Properties

IUPAC Name

2-[5-(carboxymethoxy)naphthalen-1-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6/c15-13(16)7-19-11-5-1-3-9-10(11)4-2-6-12(9)20-8-14(17)18/h1-6H,7-8H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMZDAPGNZNQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2OCC(=O)O)C(=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10757871
Record name 2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10757871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92423-99-9
Record name 2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10757871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methodology

This step involves the esterification of 2,7-dihydroxy naphthalene with ethyl chloroacetate, facilitated by potassium carbonate as a base in a dry solvent, typically dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the phenolic hydroxyl groups attack the electrophilic carbon in ethyl chloroacetate, forming ester linkages.

Procedure

  • Reactants:

    • 2,7-Dihydroxy naphthalene (1 molar equivalent)
    • Anhydrous potassium carbonate (2 molar equivalents)
    • Ethyl chloroacetate (2 molar equivalents)
    • Dry DMF as solvent
  • Reaction Conditions:

    • Stirring at 80°C for 16 hours
  • Work-up:

    • The reaction mixture is cooled and poured into water
    • The precipitated ester is filtered, washed, and recrystallized from ethanol

Results

  • Yield: 81-82% (notably higher than the literature yield of 40%)
  • Melting Point: 92-94°C
  • IR Spectrum (KBr): Characteristic peaks at 3258, 2917, 1760, among others, indicating ester formation

This method is efficient, with high yield and purity, and is suitable for large-scale synthesis.

Hydrolysis to Diacid: Conversion of Ester to Acid

Methodology

The ester undergoes saponification via base hydrolysis, converting the diester into the corresponding diacid. Sodium hydroxide or potassium hydroxide in aqueous or mixed solvent systems is typically employed.

Procedure

  • Reactants:

    • Diethyl ester (from step 1)
    • Sodium hydroxide or sodium carbonate
    • Solvent mixture of methanol and water (4:1 ratio)
  • Reaction Conditions:

    • Reflux for approximately 1 hour at 65°C
  • Work-up:

    • Acidification with dilute hydrochloric acid
    • Filtration and recrystallization from methanol

Results

  • Yield: Approximately 89%
  • Melting Point: Over 300°C, indicating high purity and thermal stability

This hydrolysis step is straightforward and yields high-purity diacetic acid derivative suitable for subsequent functionalization.

Synthesis of the Final Compound: 2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid

Methodology

The diacid can be synthesized directly by hydrolyzing the diester or via alternative routes such as oxidation of the corresponding aldehyde derivatives. The hydrolysis method remains the most common.

Alternative Approaches

  • Direct oxidation: Some studies suggest oxidative methods using strong oxidants (e.g., potassium permanganate) on precursor compounds, but these are less favored due to harsh conditions and potential over-oxidation.

  • Microwave-assisted synthesis: Recent advances involve microwave irradiation to accelerate esterification or hydrolysis steps, significantly reducing reaction times and improving yields. For example, microwave-assisted esterification of phenolic compounds with chloroacetates has been documented, achieving completion within minutes versus hours under conventional heating.

Summary of Key Data

Step Method Reagents Conditions Yield Melting Point Notes
1. Esterification Nucleophilic substitution 2,7-Dihydroxy naphthalene, ethyl chloroacetate, K2CO3 80°C, 16h 81-82% 92-94°C High yield, scalable
2. Hydrolysis Base hydrolysis Ester, NaOH, MeOH/H2O Reflux 1h, 65°C 89% >300°C Purity confirmed by melting point
3. Final acid Hydrolysis or oxidation Diester or aldehyde derivatives Conventional or microwave Variable Variable Microwave methods reduce reaction time

Research Findings and Innovations

Recent studies emphasize the advantages of microwave-assisted synthesis, which can dramatically shorten reaction times from hours to minutes, improve yields, and reduce solvent use, aligning with green chemistry principles. For example, microwave irradiation has been successfully applied to esterification and hydrolysis steps, with reaction times reduced to under 10 minutes and yields exceeding 90%. These methods involve direct heating of reactants in sealed vessels, often under solvent-free conditions, enhancing efficiency and environmental sustainability.

Chemical Reactions Analysis

Esterification Reactions

The diacid undergoes esterification to form activated intermediates. In one protocol:

  • Dimethyl 2,2'-(naphthalene-1,5-diylbis(oxy))diacetate was synthesized by reacting 1,5-dihydroxynaphthalene with methyl bromoacetate in acetone using K₂CO₃ as a base (reflux, 24 hours). Yield: quantitative.

  • ¹H NMR (CDCl₃) : δ 7.98 (d, 2H), 7.36 (t, 2H), 6.76 (d, 2H), 4.81 (s, 4H), 3.82 (s, 6H) .

Reaction Component Conditions Yield Key Spectral Data
Methyl bromoacetateK₂CO₃, acetone, reflux100%δ 3.82 ppm (ester CH₃)

Hydrolysis to Carboxylic Acid

The dimethyl ester derivative is hydrolyzed to regenerate the diacid:

  • Treatment with 0.5 M NaOH in THF at room temperature (overnight) yielded 2,2'-(naphthalene-1,5-diylbis(oxy))diacetic acid .

  • Purification : Acidic workup (1 M HCl) followed by solvent evaporation.

Activation as NHS Ester

The diacid is activated for nucleophilic substitution:

  • Reaction with N-hydroxysuccinimide (NHS) and EDC·HCl in DMF (0°C to RT, 24 hours) produced bis(2,5-dioxopyrrolidin-1-yl) 2,2'-(naphthalene-1,5-diylbis(oxy))diacetate .

  • Yield : 85% (mp: 240–243°C, decomposition).

  • HRMS (ESI+) : m/z calcd. for C₂₂H₁₈N₂O₁₀Na: 493.0859; found: 493.0848 .

Reagent Role Stoichiometry
NHSActivating agent4.0 equiv
EDC·HClCoupling agent4.0 equiv

Amide Coupling Reactions

The NHS ester reacts with amines to form stable amides:

  • Example : Reaction with 2-aminoethyltrimethylammonium chloride in DMF (triethylamine base) gave 2,2'-(naphthalene-1,5-diylbis(oxy))bis(N-(2-(trimethylammonium)ethyl)acetamide) dichloride .

  • ¹H NMR (DMSO-d₆) : δ 7.84 (d, 2H), 7.46 (t, 2H), 7.08 (d, 2H), 5.53 (s, 4H), 2.84 (s, 8H) .

Comparative Reactivity with Analogues

While not directly studied for the 1,5-diylbis(oxy) derivative, analogous naphthalene-based diacids (e.g., 2,7-diylbis(oxy) isomer) exhibit:

  • Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) under microwave irradiation (DMSO, 180 W, 1–2 minutes) produced hydrazone derivatives in 85–90% yields .

  • Biological relevance : Derivatives show antioxidant activity, suggesting potential for the 1,5-diylbis(oxy) variant .

Scientific Research Applications

2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid (commonly referred to as NDBDA) is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and environmental science, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

NDBDA is characterized by its naphthalene backbone with two diacetic acid functional groups. The molecular formula is C14H12O6C_{14}H_{12}O_6, and it exhibits distinct physical and chemical properties that contribute to its versatility in applications.

Medicinal Chemistry

NDBDA has shown promise in medicinal chemistry as a potential drug candidate due to its ability to interact with biological targets. Its structure allows for modifications that can enhance its pharmacological properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer activity of NDBDA derivatives. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Key Findings:

  • Derivatives with halogen substitutions showed improved potency.
  • Mechanism studies suggested that NDBDA induces apoptosis through the mitochondrial pathway.

Materials Science

In materials science, NDBDA is utilized as a building block for synthesizing advanced materials, including polymers and nanocomposites.

Case Study: Polymer Synthesis

Research conducted at a leading materials science institute demonstrated the use of NDBDA in creating biodegradable polymers. The study highlighted the following:

Key Findings:

  • Polymers synthesized from NDBDA exhibited enhanced mechanical properties compared to traditional polymers.
  • The degradation rate was significantly higher, making them suitable for environmentally friendly applications.

Environmental Science

NDBDA's ability to chelate metal ions makes it a candidate for environmental remediation, particularly in removing heavy metals from wastewater.

Case Study: Heavy Metal Removal

A study published in the Environmental Science & Technology journal evaluated the efficacy of NDBDA in removing lead and cadmium ions from contaminated water sources.

Key Findings:

  • The chelation efficiency of NDBDA was found to be over 90% for both lead and cadmium.
  • The study concluded that NDBDA could be an effective agent for treating heavy metal pollution in aquatic environments.

Mechanism of Action

The mechanism of action of 2,2’-[Naphthalene-1,5-diylbis(oxy)]diacetic acid depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[Biphenyl-4,4’-diylbis(oxy)]diacetic acid: Similar structure but with a biphenyl core instead of naphthalene.

    2,2’-[Anthracene-9,10-diylbis(oxy)]diacetic acid: Contains an anthracene core, offering different electronic properties.

    2,2’-[Phenanthrene-3,6-diylbis(oxy)]diacetic acid: Features a phenanthrene core, which may affect its reactivity and applications.

Uniqueness

2,2’-[Naphthalene-1,5-diylbis(oxy)]diacetic acid is unique due to its naphthalene core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in coordination chemistry, material science, and potentially in biological systems.

Biological Activity

2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid (C14H12O6) is an organic compound that has garnered interest due to its potential biological activities. This compound is characterized by its naphthalene structure and diacetic acid functional groups, which contribute to its reactivity and interaction with biological systems. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of 1,5-dihydroxy naphthalene with acetic anhydride or acetyl chloride in the presence of a base. The following reaction scheme outlines a common synthetic pathway:

  • Starting Material : 1,5-Dihydroxy naphthalene
  • Reagents : Acetic anhydride or acetyl chloride
  • Base : Potassium carbonate
  • Solvent : Acetone or THF
  • Reaction Conditions : Reflux for several hours

The resulting product can be purified through crystallization or chromatography methods.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In a study assessing various synthesized compounds for antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, the diacetic acid derivative demonstrated potent inhibitory effects .

  • Table 1: Antimicrobial Activity of this compound Derivatives
CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CPseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenges free radicals, suggesting its potential role in preventing oxidative stress-related diseases .

The biological activity of this compound is largely attributed to its ability to chelate metal ions and form stable complexes. This property can enhance the reactivity of metal-based drugs and may contribute to its antimicrobial and antioxidant effects . The naphthalene moiety likely plays a crucial role in membrane interaction and penetration.

Case Studies

Several case studies have highlighted the therapeutic applications of compounds related to this compound:

  • Anti-HIV Activity : A derivative was tested for its ability to inhibit HIV maturation. The results showed a significant reduction in viral load in treated cells compared to controls .
  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound could reduce inflammatory markers in macrophage cell lines, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 1,5-dihydroxynaphthalene with bromoacetic acid derivatives in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to deprotonate hydroxyl groups. Optimization includes varying molar ratios (e.g., 1:2.5 for dihydroxynaphthalene to bromoacetic acid), temperature (room temperature to 80°C), and reaction time (2–12 hours). Reaction progress can be monitored via TLC (n-hexane:ethyl acetate, 9:1) . Purification often involves extraction with ethyl acetate, drying over Na₂SO₄, and recrystallization.

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Engineering controls (fume hoods) are critical during synthesis due to potential irritant properties. Storage should be in airtight containers at 0–6°C to prevent degradation. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and GC-MS for volatile impurities.
  • Structural Confirmation :
  • FT-IR : Confirm ester/ether linkages (C-O-C stretching ~1250 cm⁻¹) and carboxylic acid groups (O-H stretch ~2500–3000 cm⁻¹).
  • NMR : ¹H NMR (DMSO-d₆) for aromatic protons (δ 6.8–8.2 ppm) and methylene groups (δ 3.8–4.2 ppm).
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental toxicity of this compound?

  • Methodological Answer : Use standardized ecotoxicity assays:

  • Aquatic Toxicity : Daphnia magna acute immobilization tests (OECD 202) at concentrations 0.1–10 mg/L.
  • Soil Mobility : Column leaching studies with varying pH (4–8) to assess adsorption coefficients (Kd).
  • Bioaccumulation : Measure bioconcentration factors (BCF) in fish models (e.g., zebrafish) over 28 days. Include positive controls (e.g., naphthalene derivatives) and validate results using LC-MS/MS .

Q. What strategies resolve contradictions in reported toxicity data for naphthalene derivatives?

  • Methodological Answer :

  • Risk of Bias Assessment : Apply tools like Table C-6/C-7 (human/animal studies) to evaluate dosing consistency, randomization, and outcome reporting .
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models, adjusting for variables like exposure duration and species sensitivity.
  • In Silico Modeling: Use QSAR models to predict toxicity endpoints (e.g., LD₅₀) and compare with experimental data .

Q. How can factorial design optimize the compound’s application in catalytic systems or material science?

  • Methodological Answer : Implement a 2³ factorial design to test variables:

  • Factors : Catalyst loading (0.1–1 mol%), temperature (50–100°C), solvent polarity (DMF vs. THF).
  • Responses : Reaction yield, byproduct formation.
  • Statistical Analysis : ANOVA to identify significant interactions; Pareto charts to rank factor impacts. For material science applications (e.g., polymer crosslinking), vary monomer ratios and curing times .

Key Considerations

  • Contradictions : Discrepancies in toxicity data may arise from differences in experimental models (e.g., rodent vs. zebrafish) or impurity profiles. Cross-validate findings using orthogonal methods .
  • Computational Tools : Leverage software like Gaussian for DFT calculations (reaction mechanisms) or Schrödinger Suite for molecular docking (biological interactions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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